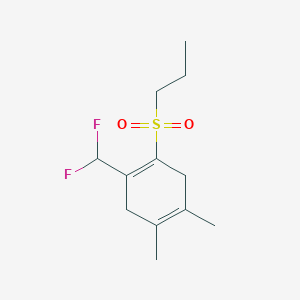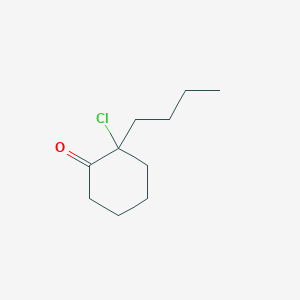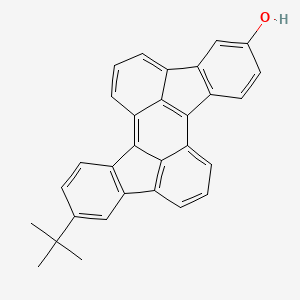
12-Tert-butylrubicen-5-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Tert-butylrubicen-5-OL: is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as rubicenes, which are polycyclic aromatic hydrocarbons. The presence of the tert-butyl group at the 12th position and a hydroxyl group at the 5th position makes this compound particularly interesting for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-Tert-butylrubicen-5-OL typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the Friedel-Crafts alkylation of rubicene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl group can be introduced through subsequent oxidation reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 12-Tert-butylrubicen-5-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the aromatic system.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: 12-Tert-butylrubicen-5-OL is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions of polycyclic aromatic hydrocarbons with biological systems
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 12-Tert-butylrubicen-5-OL is primarily related to its ability to interact with other molecules through π-π stacking interactions and hydrogen bonding. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s behavior in various environments.
Comparación Con Compuestos Similares
Rubicene: The parent compound without the tert-butyl and hydroxyl groups.
12-Tert-butylrubicene: Similar structure but lacks the hydroxyl group.
5-Hydroxyrubicene: Similar structure but lacks the tert-butyl group.
Uniqueness: 12-Tert-butylrubicen-5-OL is unique due to the presence of both the tert-butyl and hydroxyl groups, which impart distinct chemical and physical properties. The tert-butyl group provides steric hindrance, while the hydroxyl group allows for hydrogen bonding, making this compound versatile for various applications.
Propiedades
Número CAS |
313946-63-3 |
|---|---|
Fórmula molecular |
C30H22O |
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
12-tert-butylrubicen-5-ol |
InChI |
InChI=1S/C30H22O/c1-30(2,3)16-10-12-20-24(14-16)18-6-4-8-22-26(18)28(20)23-9-5-7-19-25-15-17(31)11-13-21(25)29(22)27(19)23/h4-15,31H,1-3H3 |
Clave InChI |
XXBCVRZMQBTMRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C3=C4C=CC=C5C4=C(C6=C5C=C(C=C6)O)C7=CC=CC2=C73 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


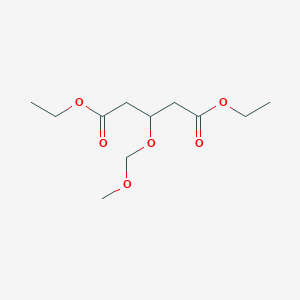
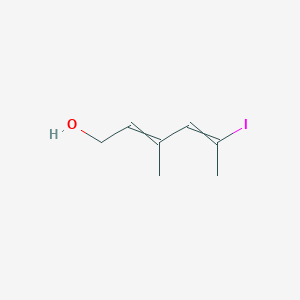

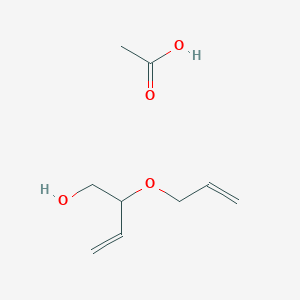

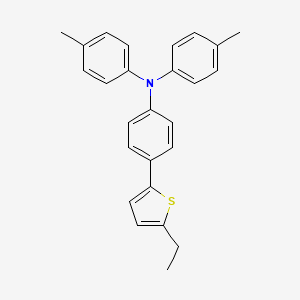
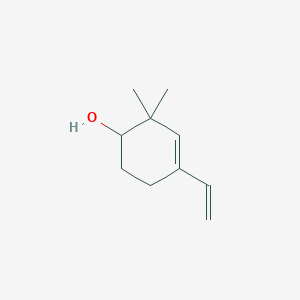
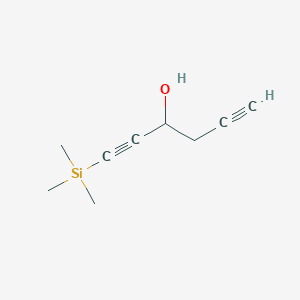
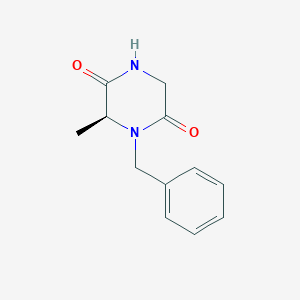
![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
